3-[(Pyridin-3-ylmethyl)amino]adamantan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Pyridin-3-ylmethyl)amino]adamantan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-[(Pyridin-3-ylmethyl)amino]adamantan-1-ol is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and cancer progression. It may also bind to specific receptors on the surface of cells, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 3-[(Pyridin-3-ylmethyl)amino]adamantan-1-ol can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. Additionally, it has been reported to have antiviral activity against certain viruses, including influenza and herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[(Pyridin-3-ylmethyl)amino]adamantan-1-ol in lab experiments is its high purity and good yields. It is also relatively easy to synthesize using a simple and efficient method. However, one of the limitations is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 3-[(Pyridin-3-ylmethyl)amino]adamantan-1-ol. These include:
1. Further elucidation of its mechanism of action, which could lead to the development of more effective therapeutic agents.
2. Investigation of its potential applications in other fields, such as materials science and catalysis.
3. Development of more efficient and sustainable synthesis methods for 3-[(Pyridin-3-ylmethyl)amino]adamantan-1-ol.
4. Exploration of its potential as a drug delivery agent, due to its ability to bind to specific receptors on the surface of cells.
5. Investigation of its potential as a diagnostic tool, due to its ability to selectively bind to certain biomolecules.
Conclusion:
In conclusion, 3-[(Pyridin-3-ylmethyl)amino]adamantan-1-ol is a promising chemical compound with potential applications in various fields of scientific research. Its synthesis method is relatively simple and efficient, and it has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields.
Synthesemethoden
The synthesis of 3-[(Pyridin-3-ylmethyl)amino]adamantan-1-ol involves the reaction of pyridine-3-carbaldehyde with 1-aminoadamantane in the presence of a reducing agent. The resulting product is then purified using column chromatography. This method has been reported to yield high purity and good yields of the desired product.
Wissenschaftliche Forschungsanwendungen
3-[(Pyridin-3-ylmethyl)amino]adamantan-1-ol has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation.
Eigenschaften
Produktname |
3-[(Pyridin-3-ylmethyl)amino]adamantan-1-ol |
---|---|
Molekularformel |
C16H22N2O |
Molekulargewicht |
258.36 g/mol |
IUPAC-Name |
3-(pyridin-3-ylmethylamino)adamantan-1-ol |
InChI |
InChI=1S/C16H22N2O/c19-16-7-13-4-14(8-16)6-15(5-13,11-16)18-10-12-2-1-3-17-9-12/h1-3,9,13-14,18-19H,4-8,10-11H2 |
InChI-Schlüssel |
UPJXLSRGMSKYIV-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)O)NCC4=CN=CC=C4 |
Kanonische SMILES |
C1C2CC3(CC1CC(C2)(C3)O)NCC4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.